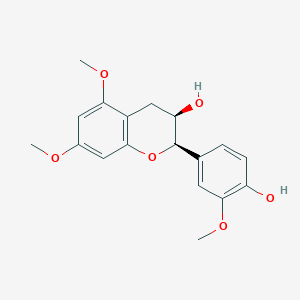
Aloeresin G
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aloeresin G is a chromone glycoside isolated from the Aloe plant. It is known for its moderate inhibitory effect on tumor necrosis factor-alpha (TNFα)-induced nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) transcriptional activity . This compound has garnered attention due to its potential therapeutic properties, including anti-inflammatory and antioxidative activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Aloeresin G can be extracted from Aloe vera rind using alternative green solvents. The extraction process involves optimizing variables such as time, temperature, solvent composition, and solid/liquid ratio. Green organic solvents like ethanol, propylene glycol, and glycerol are used in aqueous mixtures .
Industrial Production Methods: The industrial production of this compound involves large-scale extraction from Aloe vera leaves. The process is optimized to maximize yield and maintain the bioactivity of the compound. The use of green solvents and response surface methodology ensures an environmentally friendly and efficient extraction process .
Analyse Chemischer Reaktionen
Types of Reactions: Aloeresin G undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used under controlled conditions to oxidize this compound.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions involve reagents like halogens and alkylating agents to introduce new functional groups into the molecule.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with enhanced or modified bioactivity. These derivatives are studied for their potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Aloeresin G has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other bioactive compounds and studying reaction mechanisms.
Wirkmechanismus
Aloeresin G exerts its effects by inhibiting TNFα-induced NF-κB transcriptional activity. This inhibition reduces the expression of pro-inflammatory cytokines and other mediators involved in inflammatory responses . The compound targets specific molecular pathways, including the NF-κB signaling pathway, to exert its anti-inflammatory and antioxidative effects .
Vergleich Mit ähnlichen Verbindungen
Aloesin (Aloeresin B): Another chromone glycoside isolated from Aloe, known for its tyrosinase inhibitory activity.
Aloeresin A: A p-coumaric acid ester of aloesin, with similar bioactive properties.
Isoaloeresin D: A derivative of aloesin with distinct bioactivity.
Aloeresin E: Another derivative with unique properties.
Uniqueness of Aloeresin G: this compound stands out due to its specific inhibitory effect on TNFα-induced NF-κB transcriptional activity, which is not as pronounced in other similar compounds. This unique property makes it a valuable compound for studying inflammatory pathways and developing anti-inflammatory therapies .
Eigenschaften
Molekularformel |
C29H30O10 |
|---|---|
Molekulargewicht |
538.5 g/mol |
IUPAC-Name |
[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[7-methoxy-5-methyl-4-oxo-2-[(E)-prop-1-enyl]chromen-8-yl]oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C29H30O10/c1-4-5-18-13-19(32)23-15(2)12-20(36-3)24(27(23)37-18)28-29(26(35)25(34)21(14-30)38-28)39-22(33)11-8-16-6-9-17(31)10-7-16/h4-13,21,25-26,28-31,34-35H,14H2,1-3H3/b5-4+,11-8+/t21-,25-,26+,28+,29-/m1/s1 |
InChI-Schlüssel |
GNJGAHVOVZSAER-YKNVIJTPSA-N |
Isomerische SMILES |
C/C=C/C1=CC(=O)C2=C(O1)C(=C(C=C2C)OC)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC(=O)/C=C/C4=CC=C(C=C4)O |
Kanonische SMILES |
CC=CC1=CC(=O)C2=C(O1)C(=C(C=C2C)OC)C3C(C(C(C(O3)CO)O)O)OC(=O)C=CC4=CC=C(C=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


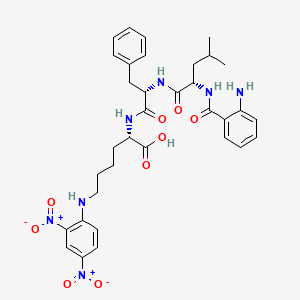
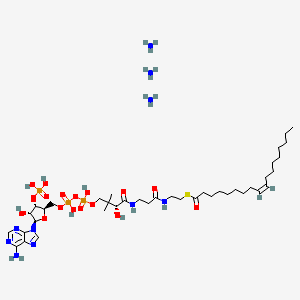
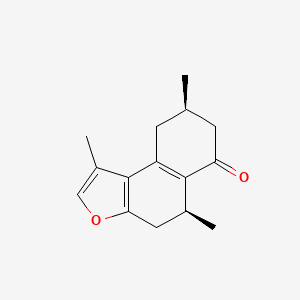

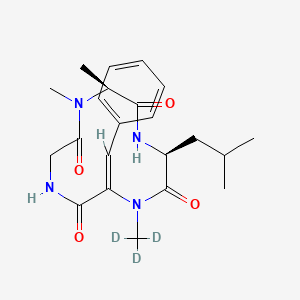
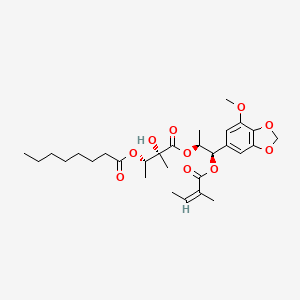

![1-[(3R,5R,8R,9R,10S,13S,14S,17S)-3-hydroxy-3,13-dimethyl-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-(triazol-2-yl)ethanone](/img/structure/B12375863.png)


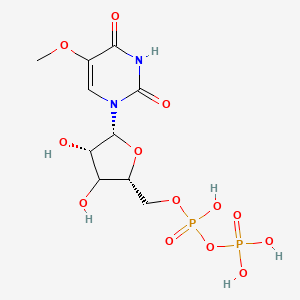
![Exatecan-amide-bicyclo[1.1.1]pentan-1-ol](/img/structure/B12375881.png)
